Neoxanthin

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

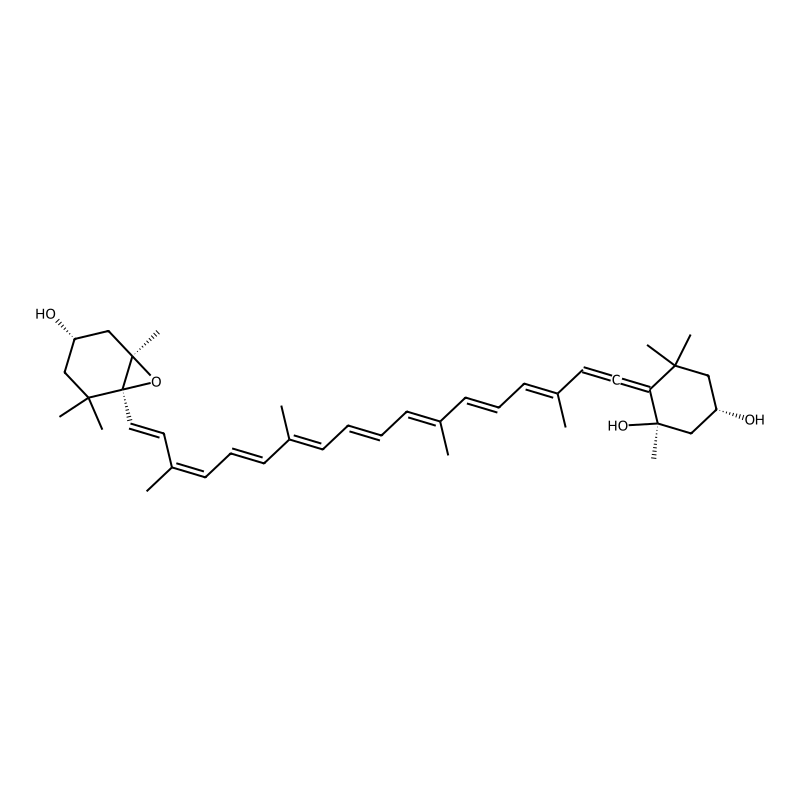

Neoxanthin is a carotenoid and xanthophyll, primarily found in plants and algae. It plays a significant role in the photoprotection of photosynthetic organisms against excessive light, acting as an antioxidant and protecting chlorophyll from photooxidative damage. Neoxanthin is particularly important in the biosynthesis of the plant hormone abscisic acid, which regulates various physiological processes including stress responses and seed dormancy. This compound exists in two primary forms: all-trans-neoxanthin and 9-cis-neoxanthin, with the former being more prevalent in certain algae and the latter in many terrestrial plants .

In plants, neoxanthin serves multiple purposes. One key function is its role as a photoprotective agent. It absorbs harmful light energy, preventing damage to chlorophyll and other cellular components during photosynthesis [, ]. Additionally, neoxanthin acts as an antioxidant, scavenging free radicals that can harm plant cells [, ]. As a precursor to ABA, neoxanthin contributes to plant stress response by influencing stomatal closure and gene expression [].

Neoxanthin in Photosynthesis

Neoxanthin is a xanthophyll pigment, a type of carotenoid, found in most plants, algae, and some photosynthetic bacteria []. It plays a critical role in photosynthesis by capturing light energy and transferring it to reaction centers within the chloroplasts []. One of its primary functions is the dissipation of excess light energy, protecting photosynthetic machinery from damage caused by high light intensity [].

Photoprotective Role

Neoxanthin, particularly the most abundant isomer 9'-cis-neoxanthin, is involved in non-photochemical quenching (NPQ) []. NPQ is a process where excess light energy is safely dissipated as heat, preventing the formation of harmful reactive oxygen species (ROS) within the plant cell []. During high light conditions, specific enzymes convert 9'-cis-neoxanthin to a different isomer, all-trans-neoxanthin []. This isomer change alters light-harvesting properties, leading to the dissipation of excess energy as heat [].

Biosynthesis and Distribution

The biosynthesis of neoxanthin is still being actively researched, but it is known to be a precursor to other important carotenoids, like fucoxanthin in some diatoms []. While present in most photosynthetic organisms, the specific type and amount of neoxanthin isomers can vary [, ]. For example, siphonous green algae of the order Bryopsidales lack a functional xanthophyll cycle and primarily accumulate all-trans-neoxanthin, suggesting a different photoprotective role in these organisms [].

- Isomerization: Neoxanthin can isomerize under light, heat, or acidic conditions, leading to the formation of various cis-isomers.

- Oxidation: Reactive oxygen species can oxidize neoxanthin, resulting in various oxidized derivatives.

- Acid-Catalyzed Reactions: Treatment with acids can lead to products like neochrome through the cleavage of the xanthophyll structure .

Common Reagents and Conditions- Isomerization: Light, heat, acids, catalytic agents.

- Oxidation: Reactive oxygen species.

- Acid-Catalyzed Reactions: Hydrogen chloride in ethereal or chloroformic solutions.

Neoxanthin exhibits several biological activities:

- Photoprotection: It protects photosynthetic organisms from light-induced oxidative stress by dissipating excess energy.

- Antioxidant Properties: Neoxanthin acts as a potent antioxidant, scavenging free radicals and preventing cellular damage.

- Role in Hormone Biosynthesis: As a precursor to abscisic acid, neoxanthin plays a crucial role in regulating plant responses to stress conditions .

Neoxanthin is synthesized from violaxanthin through enzymatic reactions catalyzed by neoxanthin synthase. The enzyme facilitates the opening of the cyclohexenyl 5–6-epoxide ring of violaxanthin, leading to the formation of neoxanthin. This process is part of the carotenoid biosynthesis pathway in green plants. Additionally, industrial synthesis can involve extracting carotenoids from plant sources followed by purification techniques such as high-performance liquid chromatography (HPLC) or through metabolic engineering approaches using genetically modified microorganisms .

Neoxanthin has diverse applications across various fields:

- Food Industry: Used as a natural colorant and dietary supplement due to its health benefits.

- Pharmaceuticals: Explored for potential therapeutic applications owing to its antioxidant properties.

- Agriculture: Its role in plant stress responses makes it valuable for developing stress-resistant crop varieties .

Research indicates that neoxanthin interacts with various biological systems:

- It influences the efficiency of photosynthesis by modulating light absorption and energy dissipation.

- Studies have shown that neoxanthin levels correlate with plant resilience to environmental stresses such as drought and salinity .

- Its antioxidant activity suggests potential interactions with cellular signaling pathways involved in oxidative stress responses .

Neoxanthin shares structural and functional similarities with several other carotenoids:

| Compound Name | Description | Unique Features |

|---|---|---|

| 9’-cis-Neoxanthin | An isomer of neoxanthin with a cis configuration at the 9’ position. | More abundant in terrestrial plants; less effective in photoprotection compared to all-trans-neoxanthin. |

| Violaxanthin | A precursor in the biosynthesis of neoxanthin. | Directly converted into neoxanthin via enzymatic action. |

| Zeaxanthin | A carotenoid involved in the xanthophyll cycle. | Plays a key role in photoprotection but differs structurally from neoxanthin. |

Uniqueness of Neoxanthin

Neoxanthin is unique due to its specific involvement in photoprotection mechanisms and its role as an intermediate in abscisic acid biosynthesis. Unlike other carotenoids such as zeaxanthin or violaxanthin, neoxanthin's structural characteristics allow it to participate effectively in light stress responses, making it essential for certain algae that lack a functional xanthophyll cycle .

Carotenoids are tetraterpenoid pigments divided into carotenes (hydrocarbon-only) and xanthophylls (hydroxylated derivatives). Xanthophylls, such as lutein and zeaxanthin, are critical for light harvesting and photoprotection in photosynthetic organisms. Neoxanthin, a major xanthophyll, is distinguished by its allenic structure and epoxide groups, enabling unique biochemical functions.

Table 1: Key Carotenoid Classes and Their Functions

| Class | Examples | Primary Functions |

|---|---|---|

| Carotenes | β-Carotene | Precursor to vitamin A; light absorption |

| Xanthophylls | Lutein, Zeaxanthin | Photoprotection; macular pigments in humans |

| Neoxanthin | Abscisic acid precursor; structural LHC component |

Historical Perspective on Neoxanthin Discovery

Neoxanthin was first isolated from spinach in 1960 and characterized as an epoxide-containing carotenoid. Early studies highlighted its presence in leaf tissues and association with chlorophyll-protein complexes. Subsequent research focused on its role in the xanthophyll cycle and abscisic acid biosynthesis.

Significance of Neoxanthin in Plant Biology

Neoxanthin serves as a precursor to abscisic acid (ABA), a hormone regulating stress responses, seed dormancy, and stomatal closure. It also stabilizes light-harvesting complexes (LHCs) and facilitates energy dissipation under excess light.

Geometric Isomers of Neoxanthin

Neoxanthin exists in two primary geometric isomeric forms distinguished by the configuration of double bonds within the polyene chain [11] [12]. These isomers exhibit different physical, chemical, and biological properties while maintaining the same molecular formula [6] [11].

All-trans-Neoxanthin

All-trans-neoxanthin represents the geometric isomer in which all double bonds within the polyene chain adopt the trans configuration [9]. This isomer has the Chemical Abstracts Service number 30743-41-0 and serves as a biological pigment and plant metabolite [9]. The all-trans configuration provides the molecule with an extended linear structure that maximizes conjugation length [15].

Spectroscopic analysis reveals that all-trans-neoxanthin exhibits characteristic absorption maxima and specific chromatographic retention behavior [15]. The all-trans isomer demonstrates greater thermal stability compared to cis configurations under certain conditions [19] [21]. Structural studies indicate that this isomer can be found in various plant tissues, particularly in petals and fruits [12].

The all-trans form plays important roles in photosynthetic processes and serves as a precursor in abscisic acid biosynthesis pathways [9] . High-resolution liquid chromatography analysis shows that this isomer elutes at different retention times compared to its cis counterpart, enabling analytical separation and quantification [16] [46].

9'-cis-Neoxanthin

The 9'-cis-neoxanthin isomer contains a cis configuration specifically at the 9' position while maintaining trans geometry at all other double bond positions [1] [11]. This isomer is particularly significant in photosynthetic light-harvesting complexes of photosystem II [11] [12]. The 9'-cis configuration creates a bent molecular structure that affects its binding properties and biological functions [12] [13].

Research demonstrates that 9'-cis-neoxanthin is the predominant form found in light-harvesting chlorophyll a/b complex of photosystem II [11] [12]. The cis configuration at the 9' position enables specific protein binding interactions that are not possible with the all-trans isomer [12]. This geometric arrangement allows the molecule to fit into the neoxanthin binding site within the protein complex [12] [35].

Chromatographic analysis indicates that 9'-cis-neoxanthin exhibits earlier elution times compared to violaxanthin esters due to its increased hydrophilicity from three hydroxyl groups [26]. The isomer demonstrates specific spectroscopic properties, including characteristic resonance Raman bands at 1,134, 1,202, and 1,215 wavenumbers that distinguish it from trans configurations [12].

| Isomer | Configuration | Primary Location | Biological Function |

|---|---|---|---|

| All-trans-neoxanthin | All double bonds trans | Petals, fruits, general plant tissues | Pigmentation, abscisic acid precursor |

| 9'-cis-neoxanthin | Cis at 9' position, trans elsewhere | Light-harvesting complex II | Photoprotection, energy transfer |

Spectroscopic Characteristics

Absorption Properties

Neoxanthin exhibits characteristic absorption properties in the ultraviolet-visible region that distinguish it from other carotenoids [14] [15]. The compound displays three primary absorption maxima in the visible region, typically observed at approximately 416, 438, and 467 nanometers in high-performance liquid chromatography analysis [44]. These absorption bands correspond to electronic transitions within the conjugated polyene system [15].

The absorption spectrum of neoxanthin shows bathochromic shifts correlated with the number of conjugated double bonds in its structure [14]. Specifically, neoxanthin contains nine conjugated double bonds, which influences its absorption characteristics and molar absorptivity coefficient in the 400-500 nanometer range [14]. The ratio of the third absorption peak to the second peak (III/II ratio) for neoxanthin is approximately 80%, which serves as a diagnostic parameter for identification [44].

Temperature effects significantly influence the absorption properties of neoxanthin [15]. At 77 Kelvin, the absorption spectra exhibit substantially higher vibronic resolution compared to room temperature measurements [15]. The cryogenic conditions reveal detailed vibronic structure with bands corresponding to carbon-carbon single and double bond stretching modes at frequencies around 1200 and 1600 wavenumbers [15].

Geometric isomerization affects the absorption characteristics, with cis isomers displaying blue shifts relative to their trans counterparts [15]. For neoxanthin specifically, the cis isomer shows an 11-nanometer blue shift of the main visible absorption band compared to the all-trans form [15]. Additionally, cis isomers exhibit pronounced absorption in the ultraviolet region between 300 and 350 nanometers, known as cis-peaks, which occur when symmetry-forbidden transitions become allowed upon isomerization [15].

| Spectroscopic Parameter | Value | Conditions |

|---|---|---|

| Primary absorption maxima | 416, 438, 467 nm | High-performance liquid chromatography |

| Maximum absorption (ethanol) | 435-439 nm | Room temperature |

| III/II peak ratio | 80% | Standard conditions |

| Cis-isomer blue shift | 11 nm | Relative to trans form |

Chromatographic Behavior

Neoxanthin demonstrates specific chromatographic behavior that enables its separation and identification from other carotenoids [16] [46]. In reversed-phase high-performance liquid chromatography systems, neoxanthin typically elutes early in the chromatographic run due to its relatively high polarity compared to other carotenoids [18] [46]. The retention time for neoxanthin under standard analytical conditions is approximately 7.29 minutes using appropriate mobile phase systems [44].

The chromatographic separation of neoxanthin isomers has been successfully achieved using specialized column technologies [16] [46]. A reversed-phase C₃₀ column with binary mobile solvent systems provides baseline separation of major carotenoids including both cis and trans forms of neoxanthin within 18 minutes [46]. The method enables distinction between neoxanthin and violaxanthin, which are structural isomers with different polarities [46].

Mobile phase composition significantly affects neoxanthin retention and peak shape [45]. Optimal separation conditions employ gradient elution systems with acetonitrile, methanol, and ethanol combinations [17] [45]. Detection wavelengths for neoxanthin are typically set at 438 nanometers for photodiode array detection systems [45]. The compound exhibits good chromatographic stability under appropriate analytical conditions [14].

Atmospheric pressure chemical ionization mass spectrometry coupled with high-performance liquid chromatography provides confirmatory identification of neoxanthin [46]. The mass spectrometric fragmentation patterns show characteristic losses corresponding to hydroxyl groups and structural rearrangements [26]. Neoxanthin esters demonstrate specific dehydration patterns in atmospheric pressure chemical ionization that differ from violaxanthin esters [26].

Quantitative analysis using high-performance liquid chromatography requires careful attention to stability considerations [46] [48]. Calibration curves for neoxanthin demonstrate good linearity with correlation coefficients exceeding 0.999 in concentration ranges up to 200 micrograms per milliliter [44] [45]. The detection limits and precision parameters meet requirements for quantitative determination in plant tissue extracts [46] [48].

Chemical Stability and Reactivity

Sensitivity to Acid, Heat, and Light

Neoxanthin exhibits significant sensitivity to acidic conditions due to its epoxide functional group [19] [20]. Under acidic treatment with concentrations as low as 0.002% ethereal or chloroformic hydrogen chloride, neoxanthin undergoes rapid structural rearrangement [19]. The compound demonstrates particular lability in gastric conditions, with substantial conversion occurring at pH 2.0 compared to lesser effects at pH 3.0 [20] [22].

Thermal stability studies reveal that neoxanthin possesses relatively greater heat resistance compared to other 5,6-epoxy xanthophylls such as violaxanthin and antheraxanthin [19] [21]. Kinetic analysis of thermal degradation follows first-order reaction mechanisms with specific rate constants that vary with temperature [21] [23]. The thermal degradation pathway involves consecutive reactions including reorganization of 5,6-epoxide groups to 5,8-furanoxide groups followed by polyene chain rupture [21] [23].

Temperature-dependent studies show that neoxanthin isomerization rate constants are significantly lower than those of antheraxanthin and violaxanthin at all tested temperatures [21]. The ratio of rate constants between neoxanthin and its thermal rearrangement product neochrome averages 0.4 ± 0.1, indicating that degradation of the rearranged product is the preferred reaction pathway [21]. Arrhenius parameters derived from thermal studies enable mathematical modeling of neoxanthin stability over time [21] [23].

Light exposure induces isomerization of neoxanthin between different geometric configurations [38]. Illumination of neoxanthin-containing complexes leads to conversion from 9'-cis configuration to 9',13- and 9',13'-dicis forms [38]. This photoisomerization process is reversible under dim light conditions and represents an important photoprotective mechanism [38]. The light-induced changes correlate with alterations in fluorescence properties and excitation energy dissipation [38].

| Stability Factor | Effect | Conditions |

|---|---|---|

| Acidic pH | Rapid rearrangement | pH 2.0, ethereal HCl |

| Thermal treatment | First-order degradation | Rate constant < violaxanthin |

| Light exposure | Geometric isomerization | 9'-cis to dicis forms |

| Moderate pH | Stable | pH 3.0 conditions |

Epoxide Rearrangement to Neochrome

The epoxide-furanoid rearrangement of neoxanthin to neochrome represents a fundamental chemical transformation that occurs under specific conditions [20] [22]. This reaction involves the reorganization of the 5,6-epoxide group in neoxanthin to form a 5,8-furanoxide group in the resulting neochrome product [19] [21]. The rearrangement can be induced by both acidic treatment and thermal conditions [21] [22].

Under gastric simulation conditions, neoxanthin undergoes extensive conversion to stereoisomers of neochrome designated as 8'-R/S configurations [20] [22]. In vitro digestion studies demonstrate that spinach neoxanthin is largely converted to these neochrome stereoisomers when the gastric phase is maintained at pH 2.0 [20]. The conversion efficiency decreases substantially when the pH is elevated to 3.0, indicating the critical role of acidity in facilitating this rearrangement [20] [22].

Mass spectrometric analysis reveals that neochrome formation involves specific molecular rearrangements without change in molecular formula [22]. The transformation represents an isomerization rather than degradation, maintaining the same molecular weight while altering the structural connectivity [21]. High-performance liquid chromatography enables separation and quantification of both neoxanthin and neochrome, facilitating kinetic studies of the conversion process [21].

Thermal induction of the epoxide rearrangement follows predictable kinetic patterns [21] [23]. The reaction proceeds through intermediate stages where the initial epoxide configuration gradually converts to the more stable furanoxide structure [21]. Mathematical modeling using Arrhenius parameters allows prediction of neochrome formation rates under various temperature conditions [21] [23].

The neoxanthin to neochrome ratio serves as a practical chemical marker for thermal treatment in food systems [21]. Short thermal exposures of 1.5 hours at 120°C produce measurable decreases in this ratio, making it useful for quality control applications [21]. The ratio provides more sensitive detection of heat treatment compared to other carotenoid degradation markers [21] [23].

Carotenoids arise in plastids from the methylerythritol 4-phosphate route that yields the C₅ precursors isopentenyl diphosphate and dimethylallyl diphosphate. Three condensations form geranylgeranyl diphosphate, which phytoene synthase dimerises to 15-cis-phytoene. Four desaturation–isomerisation steps convert this colourless molecule into all-trans-lycopene. Lycopene β-cyclase introduces two β-rings to give β-carotene, which is hydroxylated to zeaxanthin. Zeaxanthin epoxidase adds two epoxy groups, producing violaxanthin, the direct substrate for neoxanthin formation [1] [2].

| Step | Key enzyme (full name) | Proven function relevant to neoxanthin | Reference |

|---|---|---|---|

| 15-cis-phytoene → phytofluene | Phytoene desaturase | Introduces first two C=C bonds | 36 |

| ζ-carotene → neurosporene | ζ-Carotene desaturase | Completes polyene chain | 36 |

| All-trans-lycopene → β-carotene | Lycopene β-cyclase | Generates β-ionone rings required for downstream xanthophylls | 37 |

| Zeaxanthin → violaxanthin | Zeaxanthin epoxidase | Produces the diepoxy substrate for neoxanthin synthase | 37 |

Conversion of Violaxanthin to Neoxanthin

Neoxanthin formation is an intramolecular epoxy-enol tautomerisation of violaxanthin that opens one 5,6-epoxide and installs an allenic double bond. The reaction yields trans- and 9-cis-neoxanthin, both of which feed abscisic-acid biosynthesis. In vitro reconstitution with purified tomato Neoxanthin Synthase confirmed that violaxanthin alone is sufficient, without external cofactors, to give neoxanthin [3]. In diatoms the same chemistry is catalysed by Violaxanthin De-epoxidase-Like proteins, demonstrating evolutionary convergence [4].

Enzymology of Neoxanthin Synthesis

Neoxanthin Synthase

The first plant neoxanthin synthase was cloned from tomato as a 56 kDa plastidial protein. Heterologous expression in Escherichia coli endowed the bacteria with the ability to convert violaxanthin to neoxanthin, proving sufficiency of a single gene product [3]. Transient expression in tobacco leaves lowers violaxanthin and proportionally raises neoxanthin without changing total carotenoid content [5]. Knock-down in the diatom Phaeodactylum tricornutum reduces fucoxanthin by 24–38% and abolishes neoxanthin detection, confirming pathway position [6].

ABSCISIC ACID-DEFICIENT FOUR Gene Product

Loss-of-function aba4 mutants of Arabidopsis thaliana lack both cis-neoxanthin isomers and accumulate only violaxanthin, leading to a 70% fall in dehydration-induced abscisic acid [7]. Map-based cloning revealed a unique plastid membrane protein with four predicted helices. Constitutive ABA4 over-expression elevates trans-neoxanthin 2.3-fold, demonstrating a direct role in the violaxanthin→neoxanthin step [8]. The protein shows no detectable catalytic activity in vitro, implying assistance of or interaction with neoxanthin synthase rather than independent catalysis [9].

Neoxanthin-Deficient One Protein

The tomato neoxanthin-deficient one mutant completely lacks neoxanthin yet accumulates normal abscisic acid, proving that violaxanthin can bypass neoxanthin for hormone synthesis in this species [10] [11]. The NEOXANTHIN-DEFICIENT ONE gene encodes a conserved cytosolic protein of unknown biochemical function. In Arabidopsis, CRISPR null alleles raise basal abscisic acid four-fold and reduce rosette water loss, while neoxanthin remains undetectable [9]. Complementation with Green Fluorescent Protein fusions restores pigment profiles, confirming essentiality.

Violaxanthin De-epoxidase-Like Gene Product

Chromalveolate algae lack canonical plant enzymes yet still synthesise neoxanthin. A violaxanthin de-epoxidase-like protein from Phaeodactylum tricornutum converts violaxanthin to a 75 : 25 equilibrium mixture of neoxanthin and violaxanthin in vitro [4]. Heterologous production in Escherichia coli yields approximately 250 µg L⁻¹ neoxanthin, the first microbial route to this carotenoid [12]. Over-expression in the diatom increases cellular neoxanthin and supports fucoxanthin production, whereas gene disruption eliminates allenic xanthophylls [13] [14].

| Enzyme / gene | Organism (study system) | Assay outcome | Reference |

|---|---|---|---|

| Neoxanthin Synthase | Lycopersicon esculentum | Single gene converts violaxanthin → neoxanthin in Escherichia coli | 2 |

| Neoxanthin Synthase | Phaeodactylum tricornutum | Seven-fold transcript increase under 300 µmol m⁻² s⁻¹ light; knockout abolishes neoxanthin | 1 |

| ABSCISIC ACID-DEFICIENT FOUR | Arabidopsis thaliana | Over-expression raises trans-neoxanthin 2.3-fold | 24 |

| NEOXANTHIN-DEFICIENT ONE | Solanum lycopersicum | Mutation removes neoxanthin; abscisic acid unchanged | 10 |

| Violaxanthin De-epoxidase-Like One | Phaeodactylum tricornutum | Purified enzyme yields 75% neoxanthin from violaxanthin | 23 |

Regulation of Neoxanthin Biosynthesis

| Gene (full name) | Species | Regulatory trigger | Quantitative response | Consequence for pigments | Reference |

|---|---|---|---|---|---|

| Neoxanthin Synthase | Phaeodactylum tricornutum | High-light (300 vs 45 µmol m⁻² s⁻¹) | Seven-fold mRNA induction | + Neoxanthin; – Violaxanthin; – Fucoxanthin | 1 |

| Neoxanthin Synthase | Brassica oleracea var. alboglabra | Transient over-expression | 1.9-fold neoxanthin increase | Coordinated rise in total carotenoids | 7 |

| ABSCISIC ACID-DEFICIENT FOUR | Arabidopsis thaliana | Dehydration stress | aba4 mutants show 70% lower abscisic acid | Confirms neoxanthin route dominates stress hormone synthesis | 21 |

| NEOXANTHIN-DEFICIENT ONE | Arabidopsis thaliana | Gene knockout | Four-fold higher basal abscisic acid | Reduced leaf water loss despite zero neoxanthin | 22 |

| Violaxanthin De-epoxidase-Like One | Phaeodactylum tricornutum | Gene over-expression | Detectable neoxanthin in diatom and 250 µg L⁻¹ in E. coli | Enables microbial neoxanthin production | 4 |

XLogP3

UNII

Wikipedia

9'-cis-neoxanthin